

# Optimization of coupling time and temperature for Fmoc-His(Trt)-OH.

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## Compound of Interest

Compound Name: *H-His(Trt)-OH*

Cat. No.: *B554886*

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## Technical Support Center: Fmoc-His(Trt)-OH Coupling Optimization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). The following sections address common issues related to coupling time and temperature optimization to minimize side reactions and ensure high peptide purity.

### Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling Fmoc-His(Trt)-OH?

The main challenge during the coupling of Fmoc-His(Trt)-OH is the high susceptibility of the histidine residue to racemization.<sup>[1][2][3][4][5]</sup> The unprotected  $\pi$ -nitrogen of the imidazole side chain can facilitate the abstraction of the  $\alpha$ -hydrogen, leading to a loss of stereochemical integrity and the formation of the D-isomer. This issue is particularly pronounced with base-mediated activation methods and at elevated temperatures.

Q2: How does pre-activation time affect the coupling of Fmoc-His(Trt)-OH?

The duration of the pre-activation step, where the carboxylic acid of Fmoc-His(Trt)-OH is activated before its addition to the resin-bound peptide, is a critical parameter. Intensive pre-

activation can significantly increase the rate of racemization. Conversely, an in situ activation strategy, where the activating agents are added directly to the resin-bound peptide and Fmoc-His(Trt)-OH, can minimize racemization but may lead to other side reactions such as N $\alpha$ -endcapping by carbodiimides like DIC.

Q3: What are the recommended coupling reagents and additives to minimize racemization?

The choice of coupling reagents and additives is crucial for suppressing racemization during Fmoc-His(Trt)-OH incorporation. Combinations of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) have been shown to be effective in reducing D-isomer formation. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is also a common strategy to minimize racemization.

Q4: What is the effect of temperature on the coupling reaction?

Elevated temperatures can accelerate the rate of coupling, but they also significantly increase the risk of racemization. While microwave-assisted SPPS can enhance coupling efficiency, it must be used cautiously with Fmoc-His(Trt)-OH due to the potential for increased D-isomer formation at higher temperatures. For sensitive sequences, performing the coupling at room temperature or even at lower temperatures is recommended to preserve chiral purity.

Q5: Are there alternatives to Fmoc-His(Trt)-OH that are less prone to racemization?

Yes, several alternative Fmoc-His derivatives with different side-chain protecting groups are available and have been shown to significantly reduce racemization. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, for instance, offer enhanced protection against racemization, even at elevated temperatures used in microwave-assisted synthesis.

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
High levels of D-His isomer detected (Racemization)	- Prolonged pre-activation time.- High coupling temperature.- Use of a strong base in the activation mixture.	- Minimize or eliminate the pre-activation step (use in situ activation).- Perform the coupling at room temperature or below.- Use a carbodiimide/additive coupling cocktail with minimal base, such as DIC/Oxyma.
Incomplete Coupling (Deletion Sequence)	- Steric hindrance from the growing peptide chain.- Aggregation of the peptide on the resin.- Insufficient coupling time.	- Increase the coupling time.- Consider a double coupling protocol.- Use a more potent coupling reagent combination.- If aggregation is suspected, switch to a more suitable solvent or use additives that disrupt secondary structures.
Presence of N $\alpha$ -endcapped impurities	- Use of in situ activation with carbodiimides like DIC.	- If N $\alpha$ -endcapping is significant, a short pre-activation time (e.g., 1-5 minutes) may be a better compromise than a purely in situ approach.
Side reactions involving the Trityl group	- Premature cleavage of the Trt group during synthesis.- Re-attachment of the trityl cation to other nucleophilic residues (e.g., Trp) during final cleavage.	- Ensure acidic conditions are avoided during the SPPS cycles.- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) to capture the trityl cation.

## Data Presentation

Table 1: Impact of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH

Peptide Sequence	Coupling Reagent/Additive	Temperature (°C)	Time (min)	% D-His Isomer	Reference
Liraglutide	-	50	10	6.8%	
Liraglutide	-	90	-	>16%	
Model Peptide	DIC/Oxyma (with pre-activation)	25	5	5.88%	
Model Peptide	DIC/Oxyma (in situ)	25	-	2.75%	
H-Ala-His-Gly-OH	HCTU/6-Cl-HOBt/DIPEA	25	-	7.8%	
H-Ala-His-Gly-OH	HCTU/6-Cl-HOBt/DIPEA	80	-	16.6%	

Table 2: Comparison of Racemization for Different Fmoc-His Derivatives

Derivative	Coupling Reagent/Additive	Temperature (°C)	Time (min)	% D-His Isomer	Reference
Fmoc-His(Trt)-OH	-	50	10	6.8%	
Fmoc-His(Boc)-OH	-	50	10	0.18%	
Fmoc-His(Trt)-OH	-	90	2	>16%	
Fmoc-His(Boc)-OH	-	90	2	0.81%	
Fmoc-His(Trt)-OH	HCTU/6-Cl-HOBt/DIPEA	25	-	7.8%	
Fmoc-His(MBom)-OH	HCTU/6-Cl-HOBt/DIPEA	25	-	0.3%	

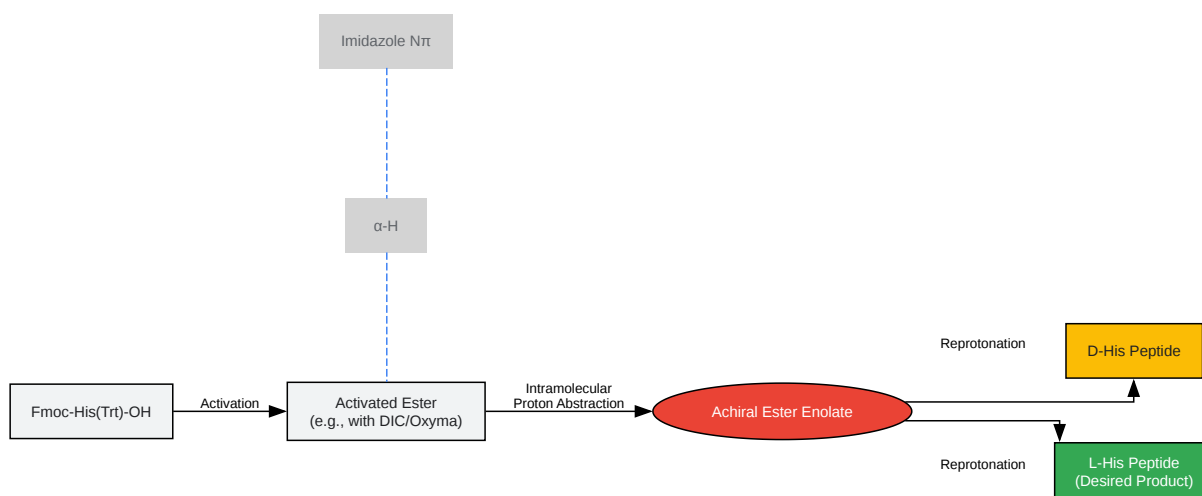
## Experimental Protocols

### Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Minimized Racemization

- Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate time to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- Amino Acid Activation (in situ):
  - In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
  - Immediately add this solution to the deprotected resin.

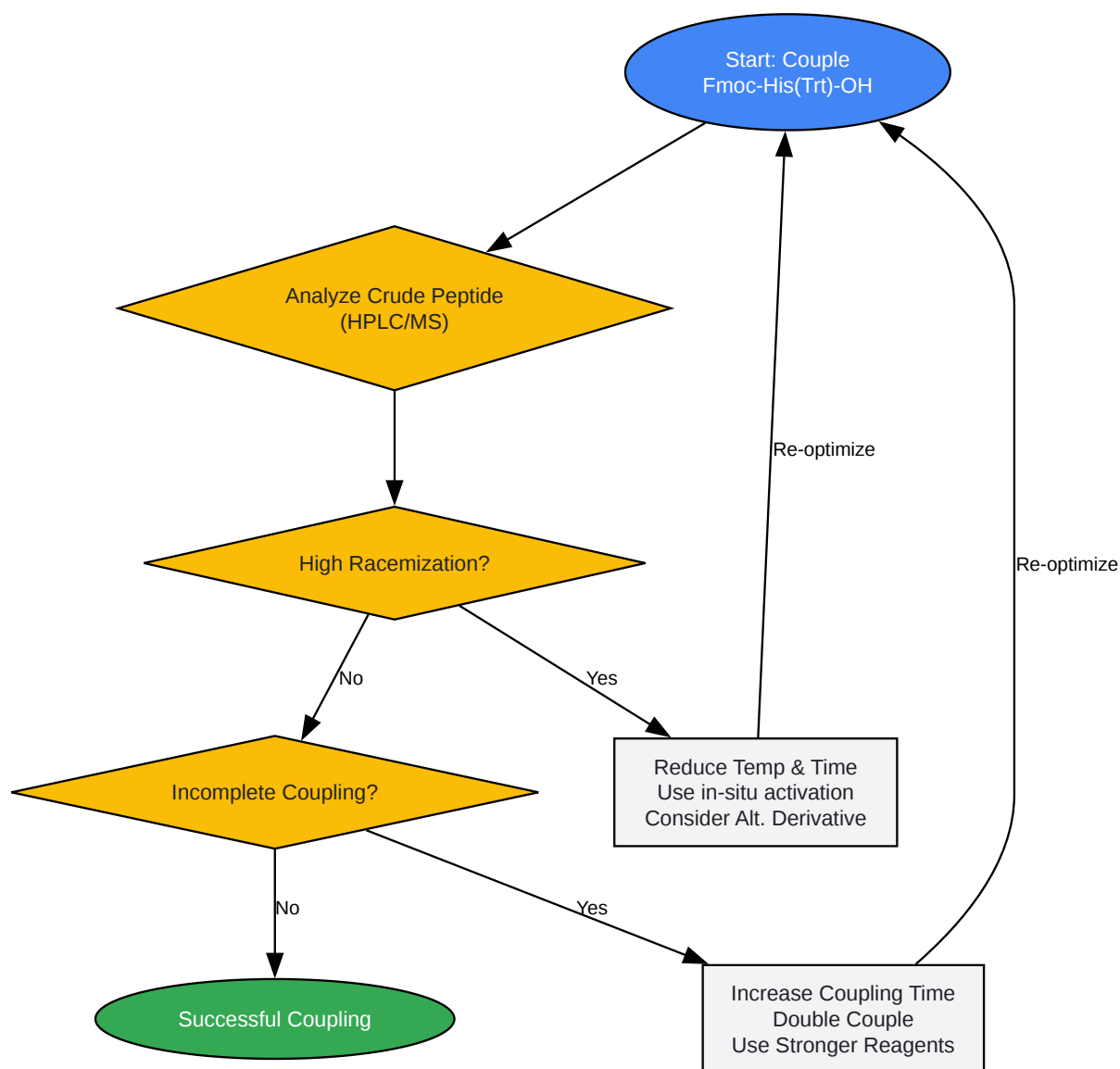
- **Coupling:** Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
- **Washing:** After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- **Capping (Optional):** If unreacted amino groups are detected, cap them using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
- **Continuation of Synthesis:** Proceed with the Fmoc deprotection for the next coupling cycle.

## Visualizations



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Caption: Mechanism of Fmoc-His(Trt)-OH racemization during activation.



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Caption: Troubleshooting workflow for Fmoc-His(Trt)-OH coupling.

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